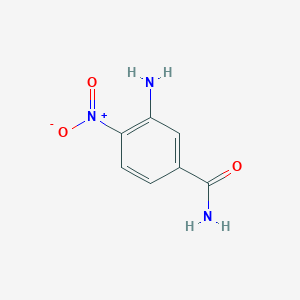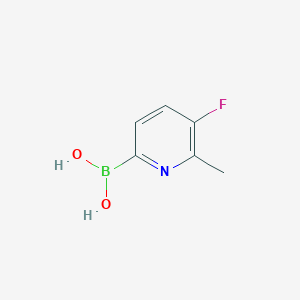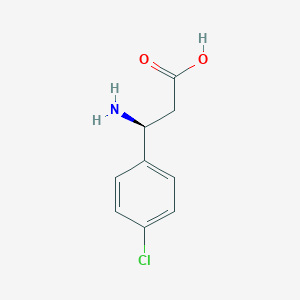
1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group
Mechanism of Action
Target of Action
Similar compounds have been found to target mitochondrial uncouplers and succinate dehydrogenase inhibitors (SDHIs) . These targets play crucial roles in energy production and metabolic processes within cells.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to disrupt the coupling between electron transport and atp synthesis, leading to increased mitochondrial respiration and energy expenditure . It might also inhibit succinate dehydrogenase, disrupting the tricarboxylic acid cycle and affecting energy production .
Biochemical Pathways
Similar compounds have been found to affect mitochondrial respiration and metabolic flexibility , and the tricarboxylic acid cycle . These pathways are crucial for energy production and metabolism in cells.
Result of Action
Similar compounds have been found to enhance mitochondrial respiration and metabolic flexibility , and inhibit succinate dehydrogenase . These effects could potentially lead to changes in energy production and metabolism within cells.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the formylation of 2-fluorophenylpyrrole using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . Another method involves the use of acetonitrile and glacial acetic acid in the presence of platinum carbon and Raney nickel catalysts under high-pressure conditions .
Chemical Reactions Analysis
1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Scientific Research Applications
1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:
2-fluorodeschloroketamine: This compound is an analogue of ketamine where the chlorine group is replaced by fluorine.
1-(2-fluorophenyl)pyrazoles: These compounds are synthesized through 1,3-dipolar cycloaddition reactions and share the fluorophenyl group with this compound.
Properties
IUPAC Name |
1-(2-fluorophenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPMLPOKUHSRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363411 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132407-65-9 | |
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


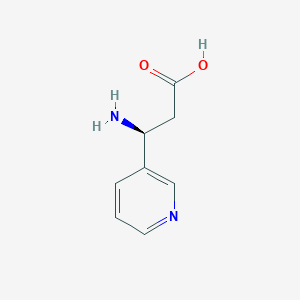
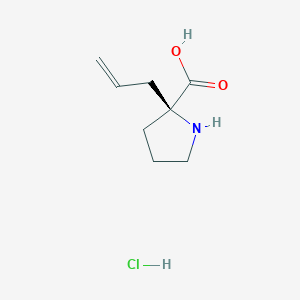
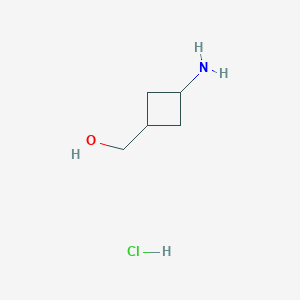
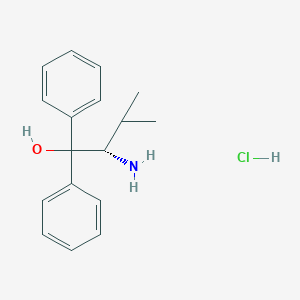
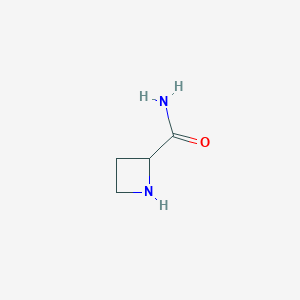

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)
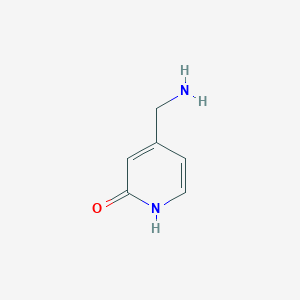
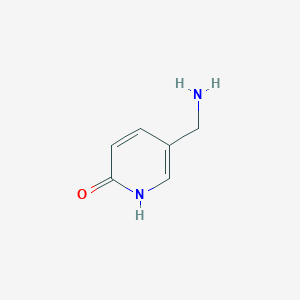

![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)
